Pyridine hydrochloride

概要

説明

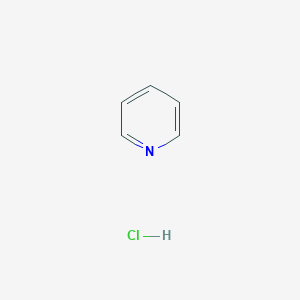

Pyridine hydrochloride (CAS 628-13-7), also known as pyridinium chloride, is the hydrochloride salt of pyridine. Its molecular formula is C₅H₅N·HCl, with a molecular weight of 115.56 g/mol. Structurally, it consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) protonated at the nitrogen, forming a chloride salt . This compound is hygroscopic and typically appears as a white crystalline solid.

This compound is widely used as:

- A buffering agent in pH-controlled reactions due to the equilibrium between pyridine (weak base) and pyridinium ion (weak acid) .

- An intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries.

- A catalyst or solvent in specific reactions, such as the formation of phosphaamidine salts .

準備方法

Synthetic Routes and Reaction Conditions: Pyridine hydrochloride can be synthesized through two primary methods:

Liquid-Liquid Synthesis Method: This involves the reaction of pyridine with hydrochloric acid in a liquid phase. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent.

Gas-Liquid Synthesis Method: In this method, pyridine is reacted with hydrogen chloride gas.

Industrial Production Methods: Industrial production of this compound often involves the gas-liquid synthesis method due to its efficiency and scalability. The process is carried out in large reactors where pyridine and hydrogen chloride gas are continuously fed, and the product is collected and purified through crystallization.

化学反応の分析

Acylation and Esterification Catalysis

Pyridine hydrochloride acts as a recyclable catalyst in acylation reactions. In the presence of acylating agents (e.g., acetic anhydride), it forms transient N-acylpyridinium chloride intermediates, enabling efficient acylation of inert alcohols and phenols under base-free conditions .

Mechanism :

-

Intermediate Formation :

-

Nucleophilic Attack :

Applications :

Nucleophilic Substitution Reactions

The electron-deficient pyridinium ion facilitates nucleophilic attacks at the 2-, 4-, and 6-positions.

Key Reactions:

Mechanistic Insight :

-

Halogenation with SOCl₂ proceeds via intermediate chlorosulfite formation, followed by chloride displacement .

-

Alkylation involves transient pyridinium-magnesium complexes .

Reduction and Hydrogenation

This compound undergoes selective reduction under varying conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | 1,4-Dihydropyridine | 85% | |

| H₂ (Ni catalyst) | 150–200°C, 50 atm | Piperidine | >90% | |

| NaBH₄/CuCl₂ | MeOH, 25°C | 2,6-Dihydropyridine | 70% |

Industrial Relevance :

Oxidation Reactions

The pyridinium ion resists electrophilic oxidation but undergoes radical-mediated transformations:

Mechanism :

Acid-Base and Coordination Chemistry

The pKₐ of pyridinium ion (~5.25) enables reversible deprotonation :

Coordination Complexes :

-

Forms adducts with Lewis acids (e.g., BF₃, AlCl₃) for Friedel-Crafts catalysis .

-

Stabilizes transition metals (Pd, Cu) in cross-coupling reactions .

Radical and Electrocyclic Reactions

This compound participates in photochemical and thermal radical processes:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Minisci Reaction | FeSO₄, H₂O₂, 60°C | 2-tert-Butylpyridine | 97% | |

| Electrocyclization | UV light, THF | Bipyridines (e.g., 4,4'-bipyridine) | 65% |

Mechanism :

Industrial and Environmental Stability

科学的研究の応用

Pharmaceutical Applications

Pyridine hydrochloride plays a crucial role in drug development and synthesis. Its derivatives are often utilized in the formulation of therapeutic agents due to their biological activity.

- Antimicrobial Activity: Pyridine derivatives exhibit notable antimicrobial properties. For instance, pyridinium salts have been highlighted for their effectiveness against various pathogens, including Staphylococcus aureus (MRSA) . This makes them valuable in developing new antibiotics.

- Cancer Research: Certain pyridine compounds have been investigated for their anti-cancer properties. Studies indicate that pyridine derivatives can act as inhibitors of cancer cell proliferation and metastasis .

- Cholinesterase Inhibitors: this compound is involved in synthesizing compounds that inhibit cholinesterase, which is critical in treating conditions like Alzheimer's disease and nerve agent poisoning .

Organic Synthesis

This compound serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

- Demethylation Reactions: It is used effectively in demethylation processes, where methyl groups are removed from aryl ethers. Research shows that using this compound can achieve complete demethylation within a short time frame .

- C-C Bond Cleavage: A novel method utilizing this compound promotes C-C bond cleavage without the need for metals or peroxides, leading to the efficient synthesis of amide derivatives from aromatic amines .

Material Science

The unique properties of this compound also find applications in material science.

- Ionic Liquids: Pyridinium salts have been studied for their role as ionic liquids, which are essential in various applications, including electrochemistry and catalysis .

- Nanomaterials: Pyridine derivatives contribute to the development of functional nanomaterials, enhancing their properties for use in electronics and photonics .

Table 1: Summary of this compound Applications

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological studies have indicated potential carcinogenic effects associated with certain derivatives such as 2-(chloromethyl)this compound when administered to laboratory animals . These findings underscore the importance of assessing risk factors when utilizing these compounds in research and industry.

作用機序

The mechanism of action of pyridine hydrochloride involves its basicity and ability to form pyridinium ions. These ions can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. This compound can also act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine Hydrochloride

Piperidine hydrochloride (CAS 6091-44-7) is the hydrochloride salt of piperidine, a saturated six-membered ring with one nitrogen atom.

Key Differences :

- Basicity : Piperidine hydrochloride is significantly more basic due to the saturated ring, which enhances electron donation to the nitrogen.

- Reactivity : this compound participates in aromatic substitution reactions, while piperidine hydrochloride undergoes nucleophilic substitution or ring-opening reactions.

2-(Chloromethyl)this compound

2-(Chloromethyl)this compound (CAS 6959-47-3) is a pyridine derivative with a chloromethyl substituent.

Key Differences :

- The chloromethyl group increases reactivity, enabling use in alkylation reactions.

- Higher toxicity due to the electrophilic chlorine atom, which can form covalent bonds with biomolecules.

3-Pyridylacetic Acid Hydrochloride

3-Pyridylacetic acid hydrochloride (CAS 229-148-6) features a carboxylic acid group attached to the pyridine ring.

Key Differences :

- The carboxylic acid group enhances hydrogen-bonding capacity, making it useful in coordination chemistry.

- Lower volatility compared to this compound.

Pyridoxamine Dihydrochloride

Pyridoxamine dihydrochloride (CAS 524-36-7) is a vitamin B6 derivative with multiple functional groups.

Key Differences :

- Pyridoxamine’s complex structure allows it to act as a cofactor in amino acid metabolism.

- Higher water solubility due to multiple hydrophilic groups.

生物活性

Pyridine hydrochloride, a derivative of pyridine, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound (C₅H₅N·HCl) is a crystalline compound that consists of a pyridine ring with a hydrochloride group. It is soluble in water and exhibits basic properties due to the nitrogen atom in the pyridine ring. This compound serves as an important intermediate in organic synthesis and has been utilized in various chemical reactions, including O-demethylation and cyclization processes .

Biological Activities

Pyridine derivatives, including this compound, have been associated with a wide range of biological activities:

- Antimicrobial Activity : Pyridine compounds have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. The presence of additional functional groups can enhance their antimicrobial potency .

- Antiviral Properties : Recent studies highlight the potential of pyridine derivatives in combating viral infections, particularly in the context of emerging viruses such as SARS-CoV-2. The structural modifications of pyridine can lead to improved antiviral efficacy .

- Anticancer Activity : Pyridine compounds have been investigated for their anticancer properties. They act on several molecular targets involved in cancer progression, including kinases and carbonic anhydrases. For instance, certain pyridine derivatives have shown promise as dual inhibitors for ALK/ROS1 in resistant cancer types .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit specific signaling pathways involved in inflammation .

Case Studies

- Antimicrobial Efficacy : A study published in Nature reported that pyridine compounds exhibited potent antibacterial activity against multi-drug-resistant strains. The study emphasized the role of structural modifications in enhancing the interaction with bacterial targets .

- Antiviral Potential : In light of the COVID-19 pandemic, research has focused on the antiviral potential of pyridine derivatives. A recent investigation demonstrated that certain pyridine-based compounds could inhibit viral replication in vitro, suggesting their potential use as therapeutic agents against viral infections .

- Carcinogenicity Assessment : A bioassay conducted on 2-(chloromethyl)this compound indicated no significant carcinogenic risk in Fischer 344 rats and B6C3F1 mice at tested dosages. However, slight dose-related effects on body weight were observed, warranting further investigation into long-term exposure effects .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing pyridine hydrochloride with high purity?

this compound is typically synthesized by reacting pyridine with hydrochloric acid in a solvent such as dichloromethane. A study demonstrated that maintaining a molar ratio of pyridine to HCl at 1:1.05 under controlled stirring at 0–5°C yields a product with 98% purity and 94% yield . Post-synthesis purification involves recrystallization in ethanol or acetone to remove unreacted HCl. Characterization via melting point analysis (typically 144–146°C) and NMR spectroscopy (e.g., δ 8.6 ppm for aromatic protons) ensures purity .

Q. How should this compound be safely handled in laboratory settings?

this compound is corrosive and requires strict safety protocols:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Decontaminate spills with sodium bicarbonate to neutralize acidity, followed by water rinsing .

- Store in airtight containers away from moisture to prevent decomposition .

Q. What analytical techniques are suitable for quantifying residual this compound in reaction products?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying residual this compound. A validated method achieved detection limits of 0.1 μg/mL using a C18 column and mobile phase of acetonitrile:water (70:30, v/v) . Alternatively, ion chromatography or titration with NaOH can measure chloride ions released from hydrolysis .

Advanced Research Questions

Q. How do temperature and reaction time influence the removal of this compound during anhydrous magnesium chloride production?

In dehydration processes, this compound acts as a chlorinating agent. At 425°C, residual this compound in MgCl₂ drops below 2% within 0.5 hours. Prolonged heating (>1 hour) at this temperature shows minimal improvement, but under vacuum at 350°C, extended time (2 hours) reduces residues due to enhanced volatilization . Optimize parameters using thermogravimetric analysis (TGA) to balance efficiency and energy costs .

Q. What mechanisms explain the substitution reactivity of this compound derivatives in organic synthesis?

this compound derivatives (e.g., 2-Chloro-4-(chloromethyl)this compound) undergo nucleophilic substitution at the chloromethyl group. The electron-withdrawing effect of the pyridine ring enhances the electrophilicity of the chlorinated carbon, facilitating reactions with amines or thiols. Computational studies (DFT) suggest transition states stabilized by π-backbonding from the pyridine nitrogen . Compare reactivity with analogues like 4-(chloromethyl)this compound to isolate steric vs. electronic effects .

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies in thermal decomposition temperatures (reported 150–200°C) may arise from moisture content or impurities. Use dynamic TGA under inert gas (N₂) to standardize conditions. For example, anhydrous this compound decomposes at 190°C, while hydrated forms degrade at lower temperatures (∼145°C). Cross-validate with differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to decomposition .

Q. What methodologies ensure reproducibility in synthesizing this compound-based coordination complexes?

- Standardize stoichiometry: Use a 1:1 molar ratio of this compound to metal salts (e.g., ZnCl₂).

- Control pH: Maintain acidic conditions (pH 3–4) to prevent ligand dissociation.

- Characterize complexes via FT-IR (shift in N–H stretching to 2500–2700 cm⁻¹) and X-ray crystallography to confirm structure .

Q. Methodological Guidelines for Data Reporting

- Experimental Reproducibility : Document solvent purity, reaction temperature (±1°C), and stirring rate in synthesis protocols .

- Data Presentation : Use tables to compare variables (e.g., Table 4 in for dehydration kinetics) and highlight statistical significance (p-values) in comparative studies .

- Safety Compliance : Reference OSHA and GHS guidelines for hazard communication in SDS documentation .

特性

IUPAC Name |

pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJFQRQNPXYVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027262 | |

| Record name | Pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Jubilant Life Sciences MSDS] | |

| Record name | Pyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-13-7 | |

| Record name | Pyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U87419851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。